CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1CNC2
. The InChI code is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)7-12-6-8/h8-9,12H,4-7H2,1-3H3
.
8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one is a bicyclic compound characterized by its unique structure, which includes a diazabicyclo framework and a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis and medicinal chemistry due to its potential applications in drug development and as a building block for more complex molecules. The presence of nitrogen atoms in the bicyclic structure enhances its reactivity and biological activity.
The compound can be synthesized through various chemical reactions involving diazabicyclo[3.2.1]octane derivatives, often starting from simpler precursors such as 3,8-diazabicyclo[3.2.1]octane or its derivatives. Key methods include acylation reactions and the use of protecting groups to stabilize reactive intermediates during synthesis.
8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one belongs to the class of bicyclic amines and is classified as a heterocyclic compound due to the inclusion of nitrogen atoms in its ring structure. It is also categorized under carboxylic acid derivatives due to the presence of the Boc group.
The synthesis of 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one typically involves several key steps:
The molecular structure of 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one features:
The compound's molecular formula is , with a molecular weight of approximately 222.28 g/mol.
8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one can participate in several chemical reactions:
The mechanism of action of 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one involves its interaction with biological targets such as enzymes and receptors:
The primary applications of 8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one include:
This compound exemplifies how modifications in bicyclic structures can lead to significant changes in chemical reactivity and biological activity, making it valuable in both synthetic chemistry and medicinal applications.
CAS No.: 525-82-6
CAS No.: 1246815-51-9
CAS No.: 65207-12-7
CAS No.:
CAS No.: 7803-60-3
CAS No.: